Lipophilicity Differentiation: XLogP3 of 953916-76-2 vs. Naphthalen-1-yl Analog (954023-26-8)
953916-76-2 exhibits a computed XLogP3 of 3.8, placing it within the optimal CNS drug-likeness range (typically XLogP 2–5). By contrast, its closest commercially available analog, 2-(naphthalen-1-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide (CAS 954023-26-8), possesses a substantially larger aromatic surface (naphthalene replacing 4-chlorophenyl) and a molecular weight of 378.5 g/mol vs. 362.92 g/mol for 953916-76-2 [1]. The naphthalene substitution is expected to increase logP by approximately 0.5–1.0 log units based on the additional aromatic carbon count, shifting the molecule further toward high lipophilicity and potentially increasing non-specific protein binding and hERG liability risk [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.8; MW = 362.92 g/mol (CAS 953916-76-2) |
| Comparator Or Baseline | CAS 954023-26-8 (naphthalen-1-yl analog): MW = 378.5 g/mol; estimated XLogP3 ~4.3–4.8 (based on additional fused benzene ring contribution) |
| Quantified Difference | ΔMW = +15.58 g/mol (4.3% increase); estimated ΔXLogP3 ≈ +0.5 to +1.0 log units |
| Conditions | Computed properties (XLogP3 algorithm); MW from molecular formula. Comparator logP estimated by additive fragment contribution method. |
Why This Matters
For CNS-targeted screening campaigns, a lower XLogP3 (3.8 vs. ~4.5) may translate to reduced non-specific tissue binding and phospholipidosis risk, making 953916-76-2 a more tractable starting point for lead optimization when CNS exposure is desired.
- [1] Kuujia.com. CAS No. 953916-76-2: Computed XLogP3 = 3.8, MW = 362.9167 g/mol. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Class-level evidence that logP >5 correlates with increased attrition due to poor ADMET properties. DOI: 10.1517/17460441003605098. View Source
